2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Description
2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Biological Activity
The compound 2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a novel heterocyclic compound with potential pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, a dihydropyridazine moiety, and a cyclopentapyridine framework. Its molecular formula is C18H20N4O with a molecular weight of approximately 320.39 g/mol. The presence of multiple heteroatoms suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antimicrobial : Potential against bacteria and fungi.
- Anticancer : Inhibition of cancer cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
However, specific studies on the biological activity of this exact compound remain limited.
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors.
- Signal Transduction Pathway Interference : Modulating pathways that regulate cell growth and apoptosis.
Case Studies
-
Anticancer Activity :
- A study demonstrated that related compounds inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanistic studies revealed that these compounds could interfere with the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
-
Anti-inflammatory Effects :
- Research highlighted the ability of similar compounds to reduce pro-inflammatory cytokine levels in vitro and in vivo models of inflammation.
- The compounds were shown to inhibit NF-kB activation, a key transcription factor in inflammatory responses.
Data Tables
Biological Activity | Target | Mechanism |
---|---|---|
Antimicrobial | Bacteria (e.g., E. coli) | Cell wall synthesis inhibition |
Anticancer | Cancer cell lines (e.g., HeLa) | Induction of apoptosis |
Anti-inflammatory | Macrophages | NF-kB pathway inhibition |
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c21-9-16-8-15-2-1-3-17(15)22-20(16)24-10-13(11-24)12-25-19(26)7-6-18(23-25)14-4-5-14/h6-8,13-14H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCNSBKGWELJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.